molecular formula C9H9BrFN B8807742 1-(2-Bromo-4-fluorophenyl)cyclopropanamine

1-(2-Bromo-4-fluorophenyl)cyclopropanamine

Cat. No. B8807742
M. Wt: 230.08 g/mol
InChI Key: OWPCLVBUXBKHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Bromo-4-fluorophenyl)cyclopropanamine

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrFN/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

OWPCLVBUXBKHEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add ethylmagnesium bromide (3 N, 53.9 mL, 74.9 mmol) to a solution of 2-bromo-4-fluorobenzonitrile(15 g, 73.5 mmol) and tetraisopropoxytitanium (23 mL, 162 mmol) in ether (25 mL) at −70° C. under N2. After stirring at the temperature for 10 min, let it warm-up to RT and stir for one hour. Add boron trifluoride etherate (BF3OEt2) (16.8 mL, 147 mmol) to the solution slowly and stir for another hour. After adding 1 N HCl (200 mL) and ether (150 mL), separate the ether layer. Add 10% NaOH (150 mL) to the aqueous solution and extract it with ether. Separate the organic layer and dry over magnesium sulfate. Filter and concentrate in vacuo to give a residue. Purify the residue by column chromatography (diethylether) to give the title compound (7.5 g, 44%). MS (ES) m/z 230 [M+1]+.
Quantity
53.9 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
catalyst
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-4-fluorobenzonitrile (5 g, 25 mmol) and Ti(Oi-Pr)4 (9.05 mL, 27.5 mmol) in ether (100 mL) at −78° C. was added EtMgBr (18.3 mL, 55 mmol) dropwise. The solution was allowed to warm to room temperature and stirred for 1 hour before BF3-Et2O (6.25 mL) was added and stirring continued at room temperature for another 1 hour. The reaction solution was quenched with 1 N HCl solution, and washed with EtOAc. The aqueous layer was adjusted to pH˜10 with aq. NaOH (2 N) solution and then exacted with EtOAc (3×). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The residue was then purified by column chromatography to give title compound (3.0 g, yield 52.2%) as yellowish oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
9.05 mL
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Yield
52.2%

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